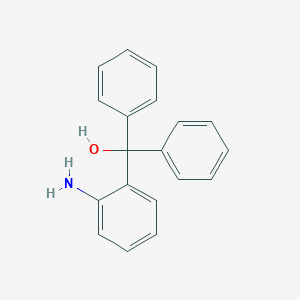

(2-Aminophenyl)(diphenyl)methanol

Overview

Description

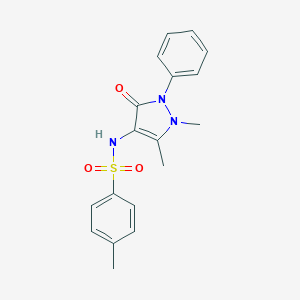

“(2-Aminophenyl)(diphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Mianserin Hydrochloride Impurity C and is used in the production of antidepressants .

Physical And Chemical Properties Analysis

“(2-Aminophenyl)(diphenyl)methanol” has a molecular weight of 275.35 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications

(2-Aminophenyl)(diphenyl)methanol

is a chemical compound with the CAS Number: 52744-72-6 . It has a molecular weight of 275.35 .

Boronic acids, which are related to (2-Aminophenyl)(diphenyl)methanol, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Boronic acids are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Boronic acids are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Sensing Applications

- Field : Analytical Chemistry

- Application Summary : Boronic acids, which are related to (2-Aminophenyl)(diphenyl)methanol, are used in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Biological Labeling and Protein Manipulation

- Field : Biochemistry

- Application Summary : Boronic acids are used for biological labeling and protein manipulation .

- Methods of Application : The interaction of boronic acids with proteins allows their manipulation and cell labeling .

- Results : This has led to the development of new techniques for studying proteins and cells .

Separation Technologies

- Field : Analytical Chemistry

- Application Summary : Boronic acids are used in separation technologies .

- Methods of Application : Boronic acids are used for electrophoresis of glycated molecules .

- Results : They have been employed as building materials for microparticles for analytical methods .

Therapeutics Development

- Field : Pharmaceutical Sciences

- Application Summary : Boronic acids are used in the development of therapeutics .

- Methods of Application : Boronic acids are used in polymers for the controlled release of insulin .

- Results : This has led to the development of new therapeutic strategies for diseases like diabetes .

Pi-Pi Interaction

- Field : Organic Chemistry

- Application Summary : Phenyl-type columns, which could potentially include (2-Aminophenyl)(diphenyl)methanol, provide strong pi-pi interaction .

- Methods of Application : These columns have been successfully used to separate positional isomers, tocopherols, flavonoids, polynuclear aromatics and nitroaromatic compounds, active pharmaceutical ingredients (APIs) and related compounds .

- Results : This has led to the development of new analytical methods for the separation of complex mixtures .

Synthesis and Pharmacological Activities

- Field : Medicinal Chemistry

- Application Summary : Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- Methods of Application : This involves researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

- Results : This research may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required, avoid breathing dust, and wash thoroughly after handling .

Relevant Papers One relevant paper discusses the structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa . This study demonstrates the potential of (2-nitrophenyl)methanol as a new tool for synthesising complex carbonyl compounds .

properties

IUPAC Name |

(2-aminophenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMIZPPNAOUDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminophenyl)(diphenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)